(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
Brand Name:
Vulcanchem
CAS No.:
16364-60-6
VCID:
VC21048319
InChI:
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1
SMILES:
C1CC(=O)N2C1C(=O)NCC2=O
Molecular Formula:
C7H8N2O3
Molecular Weight:
168.15 g/mol
(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
CAS No.: 16364-60-6
Cat. No.: VC21048319
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16364-60-6 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | (8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
| Standard InChI | InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
| Standard InChI Key | OVOYQWYREBEBJI-BYPYZUCNSA-N |
| Isomeric SMILES | C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
| SMILES | C1CC(=O)N2C1C(=O)NCC2=O |
| Canonical SMILES | C1CC(=O)N2C1C(=O)NCC2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator